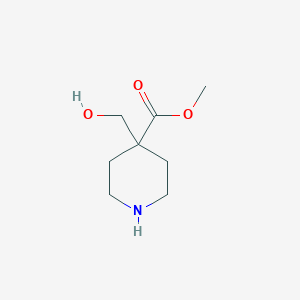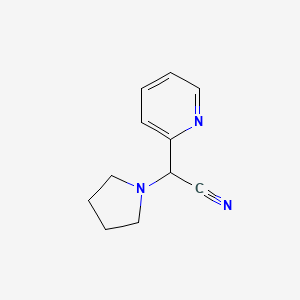![molecular formula C9H10N4O2S B8665605 5-[(4-methyl-benzenesulfonyl)-methyl]-1H-tetrazole CAS No. 23178-00-9](/img/structure/B8665605.png)
5-[(4-methyl-benzenesulfonyl)-methyl]-1H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-Methyl-benzenesulfonyl)-methyl]-1H-tetrazole is a chemical compound that belongs to the class of tetrazoles Tetrazoles are a group of heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom This specific compound is characterized by the presence of a 4-methyl-benzenesulfonyl group attached to the tetrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-methyl-benzenesulfonyl)-methyl]-1H-tetrazole typically involves the reaction of 4-methylbenzenesulfonyl chloride with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction proceeds through the formation of an intermediate sulfonyl azide, which subsequently undergoes cyclization to form the tetrazole ring.
Reaction Scheme:
- 4-Methylbenzenesulfonyl chloride + Sodium azide → 4-Methylbenzenesulfonyl azide
- 4-Methylbenzenesulfonyl azide → this compound
Reaction Conditions:
- Solvent: Dimethylformamide (DMF)
- Temperature: 60-80°C
- Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(4-Methyl-benzenesulfonyl)-methyl]-1H-tetrazole can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form corresponding oxides.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methyl group on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of tetrazole oxides.
Reduction: Formation of 5-[(4-methyl-benzenesulfanyl)-methyl]-1H-tetrazole.
Substitution: Formation of various substituted tetrazoles depending on the substituent introduced.
Applications De Recherche Scientifique
5-[(4-Methyl-benzenesulfonyl)-methyl]-1H-tetrazole has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-[(4-methyl-benzenesulfonyl)-methyl]-1H-tetrazole involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the biological activity of carboxyl-containing compounds. This property makes it useful in drug design, where it can interact with enzymes and receptors involved in various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-[(4-Chlorobenzenesulfonyl)-methyl]-1H-tetrazole
- 5-[(4-Fluorobenzenesulfonyl)-methyl]-1H-tetrazole
- 5-[(4-Methoxybenzenesulfonyl)-methyl]-1H-tetrazole
Uniqueness
5-[(4-Methyl-benzenesulfonyl)-methyl]-1H-tetrazole is unique due to the presence of the 4-methyl group on the benzene ring, which can influence its chemical reactivity and biological activity. This structural feature can affect the compound’s interaction with molecular targets, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
23178-00-9 |
|---|---|
Formule moléculaire |
C9H10N4O2S |
Poids moléculaire |
238.27 g/mol |
Nom IUPAC |
5-[(4-methylphenyl)sulfonylmethyl]-2H-tetrazole |
InChI |
InChI=1S/C9H10N4O2S/c1-7-2-4-8(5-3-7)16(14,15)6-9-10-12-13-11-9/h2-5H,6H2,1H3,(H,10,11,12,13) |
Clé InChI |
YMRRAQSCGJEYIB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)CC2=NNN=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 6-bromobenzo[b]thiophene-3-carboxylate](/img/structure/B8665539.png)











